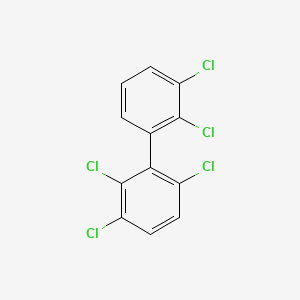

2,2',3,3',6-Pentachlorobiphenyl

Overview

Description

Synthesis Analysis

The synthesis of 2,2',3,3',6-Pentachlorobiphenyl and related chlorinated biphenyls involves complex chemical processes. Bergman and Wachtmeister (1977) described the preparation of 14C-labelled biphenyls, including 2,2',3,3',6-pentachlorobiphenyl, through a series of steps starting from aniline hydrogen sulfate. This involved acetylation, chlorination, and deacetylation followed by coupling to benzene or appropriate chlorobenzene to give the desired chlorinated biphenyls (Bergman & Wachtmeister, 1977).

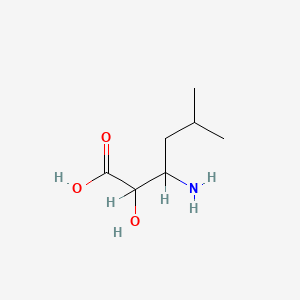

Molecular Structure Analysis

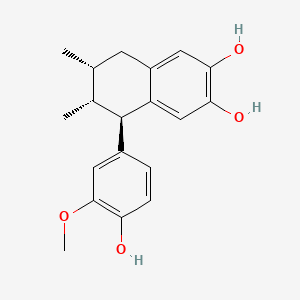

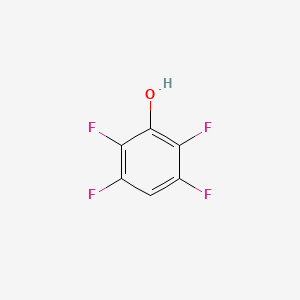

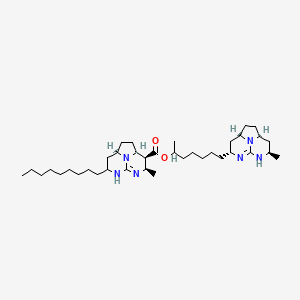

The molecular structure of 2,2',3,3',6-Pentachlorobiphenyl is characterized by the presence of chlorine atoms at specific positions on the biphenyl structure, which significantly affects its physical and chemical properties. The detailed analysis of similar compounds reveals that the arrangement of chlorine atoms and the overall geometry of the molecule play crucial roles in determining its behavior and reactivity. For instance, Kumar et al. (2016) synthesized and characterized a related chlorinated compound, highlighting the importance of structural characterization in understanding the properties of such molecules (Kumar et al., 2016).

Chemical Reactions and Properties

PCBs, including 2,2',3,3',6-Pentachlorobiphenyl, undergo various chemical reactions that affect their environmental persistence and biological impacts. Gorbunova et al. (2020) investigated the reactivity of tetra- and pentachlorobiphenyls with alkali in 2-aminoethanol medium, revealing differences in reactivity and conversion to hydroxy derivatives through nucleophilic substitution (Gorbunova et al., 2020).

Physical Properties Analysis

The physical properties of 2,2',3,3',6-Pentachlorobiphenyl, such as solubility, melting point, and vapor pressure, are influenced by its molecular structure. The presence of multiple chlorine atoms makes it less volatile and less soluble in water compared to less chlorinated biphenyls. These properties affect its distribution in the environment and bioaccumulation potential.

Chemical Properties Analysis

The chemical stability of 2,2',3,3',6-Pentachlorobiphenyl, like other PCBs, contributes to its persistence in the environment. Its reactivity, particularly in the presence of other chemicals or under certain environmental conditions, can lead to the formation of more toxic or reactive compounds. Studies on the metabolic enhancement of PCBs, such as the work by Goto et al. (2018), provide insight into the complex interactions and transformations that these compounds can undergo (Goto et al., 2018).

Scientific Research Applications

Tissue Localization and Persistence

- 2,2',3,3',6-Pentachlorobiphenyl exhibits a unique affinity for lung parenchyma, distinguishing it from other chlorobiphenyls. This specificity suggests potential applications in studying respiratory tract-related issues (Brandt, Mohammed, & Slanina, 1981).

Chemical Synthesis and Structural Analysis

- The synthesis and structure of various chlorinated biphenyls, including 2,2',3,3',6-Pentachlorobiphenyl, have been explored. Such research aids in understanding the chemical properties and potential applications of these compounds in various fields (Bergman & Wachtmeister, 1977).

Molecular and Theoretical Studies

- Density Functional Theory studies provide insights into the ionization potentials and electron affinities of polychlorinated biphenyls, including 2,2',3,3',6-Pentachlorobiphenyl. This research is crucial for understanding electronic properties and potential applications in materials science (Arulmozhiraja, Fujii, & Morita, 2002).

Photodegradation Studies

- The study of photodechlorination pathways of polychlorinated biphenyls, including 2,2',3,3',6-Pentachlorobiphenyl, under specific conditions, provides valuable information for environmental science, particularly in understanding the degradation and persistence of these compounds in nature (Yao et al., 1997).

Biochemical Interactions and Toxicology

- 2,2',3,3',6-Pentachlorobiphenyl's interactions with biological systems, such as its effects on calcium regulation in muscle tissues, are crucial for understanding its biological impact and potential applications in toxicology and pharmacology (Wong & Pessah, 1996).

Environmental Impact and Degradation

- Research on the reductive dechlorination of polychlorinated biphenyls, like 2,2',3,3',6-Pentachlorobiphenyl, using methods like vitamin B12, sheds light on potential environmental remediation techniques (Assaf-Anid, Nies, & Vogel, 1992).

Safety And Hazards

- Toxicity : PCB-95 is a developmental neurotoxicant, affecting brain development in zebrafish larvae. Enantioselective toxicity has been observed, with the (-)-enantiomer showing higher toxicity.

- Environmental Impact : PCBs persist in the environment, bioaccumulate in organisms, and pose risks to ecosystems.

- Human Exposure : PCBs can enter the human body through contaminated food, air, and water. Chronic exposure is associated with adverse health effects, including carcinogenicity and developmental abnormalities.

Future Directions

Research on PCBs continues to explore their environmental fate, health effects, and remediation strategies. Future studies should focus on understanding enantioselective toxicity, identifying safer alternatives, and developing effective remediation methods.

properties

IUPAC Name |

1,2,4-trichloro-3-(2,3-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-4-5-9(15)12(17)10(7)6-2-1-3-8(14)11(6)16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWUJLANSDKRAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073536 | |

| Record name | 2,2',3,3',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2',3,3',6-Pentachlorobiphenyl | |

CAS RN |

52663-60-2 | |

| Record name | 2,2',3,3',6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIF9S75RZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-6-[12-(6-chloro-5-formyl-2-methylsulfanyl-pyrimidin-4-yl)-3,12-diaza-6,9-diazoniadispiro[5.2.5^{9}.2^{6}]hexadecan-3-yl]-2-methylsulfanyl-pyrimidine-5-carbaldehyde](/img/structure/B1216882.png)

![(11-Ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl) 2-acetamidobenzoate](/img/structure/B1216883.png)